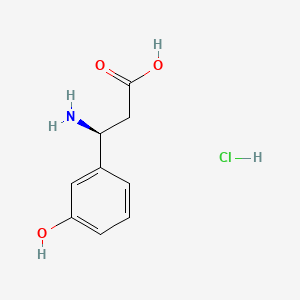

(S)-3-amino-3-(3-hydroxyphenyl)propanoic acid hydrochloride

Description

(S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid hydrochloride is a chiral β-amino acid derivative characterized by a propanoic acid backbone with a 3-hydroxyphenyl group and an amino group at the β-carbon (C3) in the (S)-configuration, forming a hydrochloride salt. This structure confers unique physicochemical properties, including polarity due to the hydroxyl group and ionic character from the hydrochloride salt.

Key features of the compound include:

- Molecular formula: Likely C₉H₁₀ClNO₃ (calculated based on substituents: C₉H₁₁NO₃ + HCl).

- Functional groups: A hydroxyl group (meta-position on phenyl), an amino group (β-carbon), and a carboxylic acid, which influence solubility and reactivity.

Properties

Molecular Formula |

C9H12ClNO3 |

|---|---|

Molecular Weight |

217.65 g/mol |

IUPAC Name |

(3S)-3-amino-3-(3-hydroxyphenyl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C9H11NO3.ClH/c10-8(5-9(12)13)6-2-1-3-7(11)4-6;/h1-4,8,11H,5,10H2,(H,12,13);1H/t8-;/m0./s1 |

InChI Key |

QHRKZONXXHSZTA-QRPNPIFTSA-N |

Isomeric SMILES |

C1=CC(=CC(=C1)O)[C@H](CC(=O)O)N.Cl |

Canonical SMILES |

C1=CC(=CC(=C1)O)C(CC(=O)O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-amino-3-(3-hydroxyphenyl)propanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as 3-hydroxybenzaldehyde.

Aldol Condensation: The precursor undergoes an aldol condensation reaction with a suitable amine to form an intermediate.

Reduction: The intermediate is then reduced to form the desired amino alcohol.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amino alcohol with hydrochloric acid.

Industrial Production Methods

Industrial production of (S)-3-amino-3-(3-hydroxyphenyl)propanoic acid hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

(S)-3-amino-3-(3-hydroxyphenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

Oxidation: Formation of 3-amino-3-(3-oxophenyl)propanoic acid.

Reduction: Formation of 3-amino-3-(3-aminophenyl)propanoic acid.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

While the specific compound "(S)-3-amino-3-(3-hydroxyphenyl)propanoic acid hydrochloride" is not extensively documented in the provided search results, related compounds and derivatives offer insights into potential applications.

Here's a summary of the applications based on the available information:

1. Synthesis and Manufacturing

- (S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hydrochloride: This compound can be synthesized using chiral starting materials like (S)-tyrosine, undergoing chemical transformations to introduce functional groups. Industrial production involves optimized reaction conditions for high yield and purity, potentially using advanced catalytic systems and automated purification techniques.

2. Pharmaceutical and Medicinal Chemistry

- Anticancer and Antioxidant Candidates: 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives have been evaluated for anticancer and antioxidant activities . Certain compounds demonstrated the ability to reduce A549 cell viability (a non-small cell lung cancer cell line) and suppress A549 cell migration in vitro, with favorable cytotoxicity properties towards noncancerous Vero cells . Compound 20, in particular, exhibited potent antioxidant properties .

- (S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hydrochloride: It is of interest in medicinal chemistry, biochemistry, and pharmacology due to its potential biological activities and applications.

3. Anti-Aging Applications

- 3-(4-hydroxyphenyl)propanoic acid amide: This compound is used in the manufacture of anti-aging compositions to prevent sagging skin and loss of luster . It can be synthesized using active 4-nitrophenyl ester, with the reaction performed with ammonia at room temperature .

- Lysosomal Activity: Studies showed that cells treated with 3-p-hydroxyphenyl-propionic acid amide experienced a 15-40% decrease in lysosomal autophagy, with a decrease in lysosomal activity observed in cells treated with upwards of 40 μM phloretamide .

4. Chemical Reactions

- (S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hydrochloride can undergo oxidation at the hydroxyphenyl group.

Data Table: Anticancer and Antioxidant Activity of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

| Compound | Anticancer Activity (A549 cell viability reduction) | Antioxidant Properties (DPPH radical scavenging assay) | Cytotoxicity towards Vero cells |

|---|---|---|---|

| 12 | Yes | Not specified | Favorable |

| 20 | Yes | Potent | Favorable |

| 21 | Yes | Not specified | Favorable |

| 22 | Yes | Not specified | Favorable |

| 29 | Yes | Not specified | Favorable |

Mechanism of Action

The mechanism of action of (S)-3-amino-3-(3-hydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The compound is part of a broader class of β-amino acid hydrochlorides with aryl substitutions. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison

*Calculated molecular weight based on formula.

Key Observations:

Substituent Effects :

- Hydroxyl (-OH) : Enhances water solubility and hydrogen-bonding capacity, as seen in the target compound and its 3-fluoro-4-hydroxy derivative . This group may also increase metabolic susceptibility (e.g., glucuronidation).

- Trifluoromethyl (-CF₃) : Introduces strong electron-withdrawing effects, increasing lipophilicity and metabolic stability, but raises toxicity risks (H302: harmful if swallowed) .

- Chloro (-Cl) : Improves chemical stability and resistance to oxidation, commonly used in pharmaceutical intermediates .

- Methoxy (-OCH₃) : Balances solubility and membrane permeability, often utilized in prodrugs (e.g., ester derivatives) .

Stereochemical Considerations: The (S)-configuration is conserved in analogues like (3S)-3-amino-3-(4-chlorophenyl)propanoic acid HCl , suggesting its importance in binding specificity. The (R)-enantiomer (e.g., 4-tert-butylphenyl derivative ) may exhibit divergent biological activity.

Safety Profiles: Hydrochloride salts generally require precautions for eye/skin irritation (H315, H319) and respiratory irritation (H335) . The non-amino parent compound, 3-(3-hydroxyphenyl)propanoic acid (CAS 621-54-5), lacks acute toxicity but mandates 48-hour medical observation post-exposure due to delayed symptom onset .

Crystallinity and Solid-State Behavior

The hydrochloride salt form influences crystallinity. For example, a structurally related monohydrate () forms intramolecular hydrogen bonds (N–H···O, C–H···Cl) and S(6)/S(5) ring motifs, enhancing thermal stability . The target compound’s hydrochloride likely adopts similar packing patterns, impacting solubility and dissolution rates.

Biological Activity

(S)-3-amino-3-(3-hydroxyphenyl)propanoic acid hydrochloride, commonly referred to as 3HPP, is a compound of significant interest in the fields of biochemistry and pharmacology. Its biological activities are primarily attributed to its structural characteristics, which resemble neurotransmitters and other biologically active molecules. This article delves into the biological activity of 3HPP, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C₉H₁₂ClNO₃

- Molecular Weight : 217.65 g/mol

- Chirality : The compound is chiral, with the (S)-enantiomer being biologically active.

The presence of a hydroxyl group on the phenyl ring enhances its interaction with biological targets, such as receptors and enzymes, facilitating various biochemical processes.

The biological activity of 3HPP can be attributed to several mechanisms:

- Neurotransmitter Mimicry : Due to its structural similarity to neurotransmitters, 3HPP can interact with neurotransmitter receptors, potentially influencing synaptic transmission and plasticity. This interaction may lead to neuroprotective effects and modulation of pain and inflammation.

- Enzymatic Interactions : Research indicates that 3HPP can act as a substrate for specific enzymes involved in metabolic pathways. For instance, it has been identified as a substrate for hydroxylases that facilitate its catabolism in various bacterial strains .

- Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in biological systems .

Antimicrobial Activity

Recent studies have demonstrated that 3HPP possesses antimicrobial properties against various pathogens. For example:

- Antibacterial Effects : In vitro assays have shown that 3HPP can inhibit the growth of certain bacterial strains, indicating potential use as an antibacterial agent .

- Antifungal Activity : The compound has also been evaluated for antifungal properties, showing efficacy against common fungal pathogens .

Anticancer Activity

Research has explored the anticancer potential of 3HPP derivatives:

- Cytotoxicity Studies : Compounds derived from 3HPP have been tested against cancer cell lines such as A549 (non-small cell lung cancer). Some derivatives demonstrated significant cytotoxicity and reduced cell viability compared to standard chemotherapeutic agents like doxorubicin .

| Compound | IC50 (µM) | Cell Line | Comparison |

|---|---|---|---|

| 3HPP Derivative A | 11 | A549 | Higher than Doxorubicin (IC50 = 2.29 µM) |

| 3HPP Derivative B | 0.69 | HeLa | Effective against HeLa cells |

Neuroprotective Effects

Studies suggest that 3HPP may have neuroprotective effects by modulating neurotransmission pathways. Its ability to influence synaptic plasticity could make it a candidate for treating neurodegenerative diseases.

Case Studies

- E. coli Metabolism : A study demonstrated that E. coli K-12 could utilize 3HPP for growth under specific conditions. The deletion of the gene encoding the enzyme MhpA resulted in loss of growth on 3HPP, highlighting its role in microbial metabolism .

- Antioxidant Activity Assessment : In a comparative study using DPPH radical scavenging assays, various derivatives of 3HPP were evaluated for their antioxidant capabilities. Some compounds exhibited potent activity comparable to established antioxidants like ascorbic acid .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for producing high-purity (S)-3-amino-3-(3-hydroxyphenyl)propanoic acid hydrochloride?

- Methodological Answer : Chiral synthesis routes are critical. Start with enantiomerically pure precursors (e.g., (S)-3-hydroxyphenylalanine derivatives) and employ protecting groups (e.g., tert-butoxycarbonyl, BOC) for the amino and hydroxyl functionalities to prevent side reactions. Hydrochloride salt formation is achieved via HCl gas or concentrated HCl in anhydrous solvents. Purification involves reverse-phase HPLC or recrystallization in ethanol/water mixtures to achieve ≥98% purity .**

Q. How should researchers characterize the enantiomeric purity of this compound?

- Methodological Answer : Use chiral HPLC with columns such as Chiralpak AD-H or OD-H, using hexane/isopropanol (80:20) with 0.1% trifluoroacetic acid as the mobile phase. Validate results with circular dichroism (CD) spectroscopy, comparing optical rotation values ([α]D) to literature data. Mass spectrometry (HRMS) confirms molecular weight (C₉H₁₂ClNO₃, MW 229.65) .**

Q. What are optimal storage conditions to ensure compound stability?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers with desiccants (e.g., silica gel). The hydrochloride salt form enhances stability, but prolonged exposure to humidity or temperatures >25°C may lead to decomposition. Monitor purity via periodic HPLC analysis .**

Advanced Research Questions

Q. How can computational methods like molecular dynamics (MD) simulations predict this compound’s interactions with biological targets?

- Methodological Answer : MD simulations using software like GROMACS or AMBER can model ligand-receptor binding. Parameterize the compound using Gaussian-derived partial charges and optimize force fields (e.g., OPLS-AA). Focus on hydrogen bonding between the hydroxyl/amino groups and target residues (e.g., kinase catalytic sites). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .**

Q. What strategies resolve contradictions in solubility data across studies?

- Methodological Answer : Solubility discrepancies often arise from pH variations or counterion effects. For example, the hydrochloride salt has higher aqueous solubility (~50 mg/mL at pH 3) than the free base. Use potentiometric titration to determine pH-solubility profiles. Compare data using standardized buffers (e.g., PBS vs. Tris-HCl) and report ionic strength .**

Q. How do structural modifications (e.g., substituent changes) impact biological activity?

- Methodological Answer : Replace the 3-hydroxyphenyl group with halogenated analogs (e.g., 3-chlorophenyl, as in BD01134049 ) to assess steric/electronic effects. Test derivatives in enzyme inhibition assays (e.g., tyrosine kinase or GABA transaminase). Correlate logP values (calculated via XLOGP3 ) with membrane permeability using Caco-2 cell models .**

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.